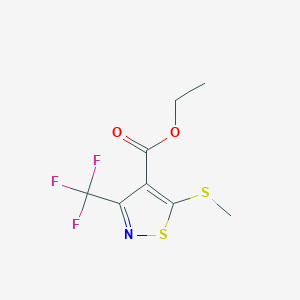

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester

Cat. No. B2574460

Key on ui cas rn:

157984-52-6

M. Wt: 271.27

InChI Key: MCDNYBOKFFCHAQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05324837

Procedure details

The general procedure of Krebs, Aust. J. Chem., 42, 1291 (1989) was employed. Ethyl 3-amino-4,4,4-trifluorocrotonate (9.16 g, 50 mmol) was dissolved in 30 mL of N,N-dimethylformamide and 1.2 g of 60 percent in mineral oil sodium hydride (50 mmol) was added in small portions with stirring and cooling to keep the temperature around 25° C. The mixture was stirred for about 1 hr until the evolution of gas had essentially ceased and was then cooled to -7° C. Carbon disulfide (4.19 g, 55 mmol) in 4 mL of N,N-dimethylformamide was then added slowly with stirring maintaining the temperature below 10° C. by cooling. The mixture was then allowed to warm to 15° C. and 8.29 g (60 mmol) of iodomethane in 4 mL of N,N-dimethylformamide was added with stirring. After 15 min (minutes) the reaction mixture was poured onto 75 g of ice. The red oil that formed was extracted into 2×75 mL of ether. The ethereal solution was washed with saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated by evaporation under reduced pressure and the residue was dissolved in 50 mL of ethanol and 7.91 g (100 mmol) of pyridine. A solution prepared by dissolving 12.7 g (50 mmol) of iodine and 20.75 g (125 mmol) of potassium iodide in 100 mL of water was added to this slowly with stirring. The precipitate that formed was collected by filtration and dissolved in ether. The ethereal solution was washed with water and 2×60 mL of 0.5N sodium thiosulfate solution, dried over sodium sulfate, filtered, and concentrated by evaporation under reduced pressure. The residue was recrystallized from hexane to obtain 5.7 g (42 percent of theory) of the title compound as a solid melting at 64°-65° C.

[Compound]

Name

ice

Quantity

75 g

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1]/[C:2](/[C:9]([F:12])([F:11])[F:10])=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].[H-].[Na+].[C:15](=[S:17])=[S:16].IC.N1C=CC=C[CH:21]=1.II.[I-].[K+]>CN(C)C=O.O>[CH3:21][S:16][C:15]1[S:17][N:1]=[C:2]([C:9]([F:10])([F:11])[F:12])[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.16 g

|

|

Type

|

reactant

|

|

Smiles

|

N\C(=C/C(=O)OCC)\C(F)(F)F

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

50 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

4.19 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

8.29 g

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

7.91 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

12.7 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

20.75 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[K+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-7 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature around 25° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for about 1 hr until the evolution of gas

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature below 10° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 15° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The red oil that formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted into 2×75 mL of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethereal solution was washed with saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by evaporation under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in 50 mL of ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solution prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to this slowly

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate that formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethereal solution was washed with water and 2×60 mL of 0.5N sodium thiosulfate solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by evaporation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was recrystallized from hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSC1=C(C(=NS1)C(F)(F)F)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |